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molecular formula C19H21NO4 B8497569 (3R,4R)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate

(3R,4R)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate

Cat. No. B8497569
M. Wt: 327.4 g/mol
InChI Key: WRWYZNWALCDECC-UHFFFAOYSA-N
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Patent
US07842688B2

Procedure details

The mixture of 6.0 g of tert-butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate, 120 ml of methanol, 40 ml of chloroform and 20 ml of 2M HCl is stirred at 60° C. over 20 hours. The reaction mixture is cooled and the organic solvent is evaporated off. The resulting aqueous solution is admixed with stirring with 80 ml of saturated sodium hydrogencarbonate solution and 80 ml of ethyl acetate. The biphasic mixture is cooled to 0° C. and admixed slowly with 3.30 ml of benzyl chloroformate and stirred over a further 2 hours. The reaction mixture is extracted with ethyl acetate-tetrahydrofuran. The organic phases are concentrated by evaporation and the title compound is obtained as a white solid from the residue by means of crystallization (ethyl acetate-heptane). Rt=5.72.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH:7]([C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=2)[CH2:6][CH2:5][N:4]([C:15]([O:17][C:18]([CH3:21])(C)C)=[O:16])[CH2:3]1.CO.Cl>C(Cl)(Cl)Cl>[OH:1][CH:2]1[CH:7]([C:8]2[CH:9]=[CH:10][C:11]([OH:14])=[CH:12][CH:13]=2)[CH2:6][CH2:5][N:4]([C:15]([O:17][CH2:18][C:21]2[CH:3]=[CH:2][CH:7]=[CH:6][CH:5]=2)=[O:16])[CH2:3]1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
OC1CN(CCC1C1=CC=C(C=C1)O)C(=O)OC(C)(C)C
Name
Quantity
120 mL
Type
reactant
Smiles
CO
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
is stirred at 60° C. over 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
the organic solvent is evaporated off
STIRRING
Type
STIRRING
Details
with stirring with 80 ml of saturated sodium hydrogencarbonate solution and 80 ml of ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
The biphasic mixture is cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred over a further 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with ethyl acetate-tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
The organic phases are concentrated by evaporation

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
OC1CN(CCC1C1=CC=C(C=C1)O)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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